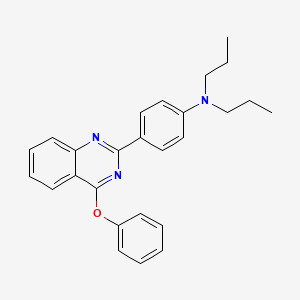
4-(4-Phenoxyquinazolin-2-yl)-N,N-dipropylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Phenoxyquinazolin-2-yl)-N,N-dipropylaniline is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-microbial properties .
Preparation Methods
The synthesis of 4-(4-Phenoxyquinazolin-2-yl)-N,N-dipropylaniline typically involves several steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, often using aniline and ethyl glyoxalate as substrates.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, often resulting in higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals such as palladium or copper are used as catalysts to facilitate the formation of the quinazoline core.
Ultrasound-promoted reaction: Ultrasound energy is used to enhance the reaction rate and yield.
Phase-transfer catalysis: This method involves the use of a phase-transfer catalyst to facilitate the transfer of reactants between different phases, improving reaction efficiency.
Chemical Reactions Analysis
4-(4-Phenoxyquinazolin-2-yl)-N,N-dipropylaniline undergoes various chemical reactions, including:
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its anti-cancer and anti-inflammatory properties have been explored for therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Phenoxyquinazolin-2-yl)-N,N-dipropylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately resulting in therapeutic effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-(4-Phenoxyquinazolin-2-yl)-N,N-dipropylaniline is unique among quinazoline derivatives due to its specific functional groups and structure. Similar compounds include:
4-Amino-N-[(4-oxo-3-substituted aryl-3,4-dihydroquinazolin-2-yl)alkyl]benzenesulfonamide: These compounds have been studied for their anti-malarial activity.
2-Alkoxy-3H-quinazolin-4-ones: These compounds have shown potential in various therapeutic applications.
Properties
CAS No. |
114246-51-4 |
|---|---|
Molecular Formula |
C26H27N3O |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-(4-phenoxyquinazolin-2-yl)-N,N-dipropylaniline |
InChI |
InChI=1S/C26H27N3O/c1-3-18-29(19-4-2)21-16-14-20(15-17-21)25-27-24-13-9-8-12-23(24)26(28-25)30-22-10-6-5-7-11-22/h5-17H,3-4,18-19H2,1-2H3 |
InChI Key |
PYVODWICWWXUSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



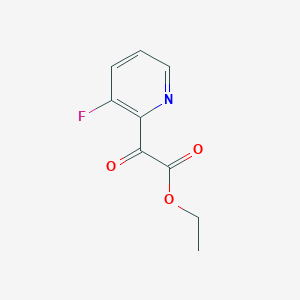
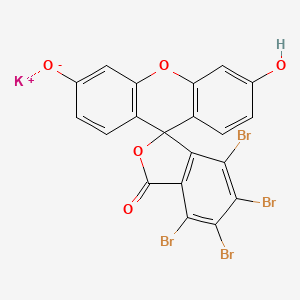
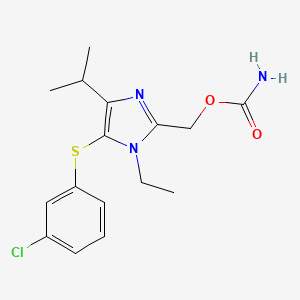

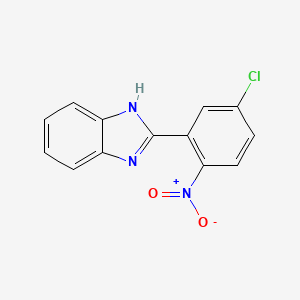
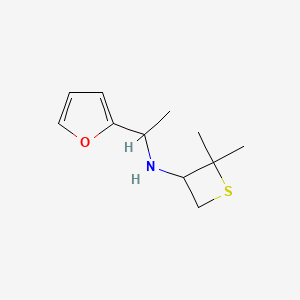
![(3AS,6aR)-hexahydro-3aH-cyclopenta[b]furan-3a-amine](/img/structure/B12938280.png)
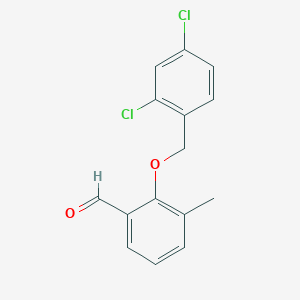


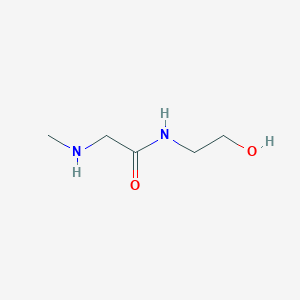
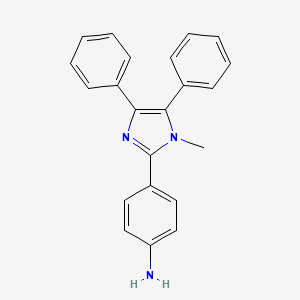
![(S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B12938301.png)
